Mirtazapine N-oxide
Description
Definition and Significance of Mirtazapine (B1677164) N-Oxide as a Metabolite
Mirtazapine N-Oxide is recognized as a metabolite of mirtazapine, formed primarily through metabolic processes in the liver. biosynth.comcaymanchem.comscbt.commedchemexpress.commdpi.commdpi.comresearchgate.net The N-oxidation of mirtazapine, leading to the formation of this compound, is principally mediated by the cytochrome P450 (CYP) enzyme CYP3A4, with contributions also noted from CYP1A2. fda.govfda.govcaymanchem.comresearchgate.netdrugbank.comtdm-monografie.org Chemically, it is identified as 1,2,3,4,10,14b-hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c] fda.govbenzazepine 2-oxide, possessing a molecular formula of C17H19N3O and a molecular weight of approximately 281.35 g/mol . biosynth.comcaymanchem.comscbt.com
Current Research Landscape and Gaps in Understanding this compound
Current pharmacological research concerning this compound largely centers on its identification, quantification, and role within the broader metabolic profile of mirtazapine. Sophisticated analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), have been developed and validated for the precise detection and measurement of mirtazapine and its metabolites, including this compound, in biological matrices like plasma and urine. mdpi.comnih.govresearchgate.netsemanticscholar.orgnih.gov These methods often incorporate enantioselective approaches to differentiate between the enantiomers of mirtazapine and its metabolites, acknowledging that different enantiomers can possess distinct pharmacological properties. nih.govnih.gov
Metabolic Pathways of Mirtazapine
Mirtazapine undergoes extensive metabolism in the liver, primarily through the action of cytochrome P450 (CYP) enzymes. The major biotransformation pathways include demethylation, hydroxylation, and N-oxidation, followed by conjugation. This compound is a product of the N-oxidation pathway.
| Metabolic Pathway | Primary Enzymes Involved | Metabolite(s) Formed | Significance/Activity (Relative to Mirtazapine) |
| N-Demethylation | CYP3A4 | N-desmethylmirtazapine (NDM) | Pharmacologically active, but less potent than mirtazapine. researchgate.net |
| Hydroxylation | CYP2D6, CYP1A2 | 8-hydroxymirtazapine | Generally considered less active or inactive. researchgate.nethres.ca |
| N-Oxidation | CYP3A4, CYP1A2 | This compound | Generally considered inactive or significantly less active. researchgate.nethres.ca |
| Conjugation | Various enzymes | Glucuronide conjugates | Inactive metabolites, facilitating excretion. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-methyl-5-oxido-2,19-diaza-5-azoniatetracyclo[13.4.0.02,7.08,13]nonadeca-1(15),8,10,12,16,18-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-20(21)10-9-19-16(12-20)15-7-3-2-5-13(15)11-14-6-4-8-18-17(14)19/h2-8,16H,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFCUVMEBFTFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN2C(C1)C3=CC=CC=C3CC4=C2N=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676048 | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-12-6 | |
| Record name | Mirtazapine N-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2-oxo-1,2,3,4,10,14b-hexahydro-2lambda~5~-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60676048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4,10,14b-Hexahydro-2-methyl-pyrazino[2,1-a]pyrido[2,3-c][2]benzazepine 2-Oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIRTAZAPINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V9B48BTE8H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation and Biotransformation of Mirtazapine N Oxide
Enzymatic Pathways of N-Oxidation
The N-oxidation of mirtazapine (B1677164) is predominantly carried out by specific members of the cytochrome P450 enzyme superfamily.
Research using human liver microsomes and recombinant enzymes has identified key CYP isoforms involved in the N-oxidation of mirtazapine.
Cytochrome P450 3A4 (CYP3A4) plays a significant role in the N-oxidation of mirtazapine, particularly at higher substrate concentrations. Studies indicate that CYP3A4 accounts for approximately 20% of mirtazapine N-oxidation at a mirtazapine concentration of 2 µM, with its contribution increasing substantially to about 85% at a concentration of 250 µM researchgate.netnih.gov. This isoform is responsible for the majority of mirtazapine's metabolism, leading to the formation of both N-desmethylmirtazapine and mirtazapine N-oxide tdm-monografie.org. The inhibitory effect of ketoconazole (B1673606), a potent CYP3A4 inhibitor, on mirtazapine N-oxidation further supports the significant involvement of CYP3A4 in this metabolic process researchgate.netnih.gov.
Cytochrome P450 1A2 (CYP1A2) also contributes to the N-oxidation of mirtazapine, although its role is more pronounced at lower mirtazapine concentrations. At low concentrations (e.g., 2 µM), CYP1A2 is responsible for a larger proportion of mirtazapine N-oxidation, estimated at 80%. However, its contribution decreases significantly to 15% as the mirtazapine concentration rises to 250 µM researchgate.netnih.gov. While CYP2D6 and CYP1A2 are involved in the formation of the 8-hydroxy metabolite, CYP3A4 is primarily responsible for the N-oxide metabolite drugbank.comfda.gov. The relative contribution of CYP1A2 to mirtazapine metabolism increases at higher dosages tdm-monografie.org.
While CYP2D6 is a major enzyme in the 8-hydroxylation of mirtazapine, its direct involvement in N-oxidation is not highlighted in the literature researchgate.netnih.govresearchgate.net. Studies have shown that mirtazapine does not substantially inhibit the activity of other common CYP isoforms such as CYP2C9, CYP2C19, or CYP1E2 in vitro researchgate.netnih.gov. The primary enzymes identified for mirtazapine N-oxidation are CYP1A2 and CYP3A4, with research indicating limited or no significant involvement of other CYP isoforms in this specific metabolic pathway.
Current research predominantly points to the cytochrome P450 enzyme system, specifically CYP1A2 and CYP3A4, as the primary mediators of mirtazapine N-oxidation. No significant non-CYP mediated oxidation pathways for the formation of this compound have been identified in available literature.
Role of Cytochrome P450 Enzymes in this compound Formation
Contribution of CYP1A2 Isoform
Metabolic Precursors and Subsequent Transformations
Data Table: Contribution of CYP Isoforms to Mirtazapine N-Oxidation
The following table summarizes the estimated contribution of key CYP isoforms to the N-oxidation of mirtazapine at different concentrations, based on in vitro studies.
| CYP Isoform | Mirtazapine Concentration (µM) | Estimated Contribution to N-Oxidation | Citation(s) |
| CYP1A2 | 2 | 80% | researchgate.netnih.gov |
| CYP3A4 | 2 | 20% | researchgate.netnih.gov |
| CYP1A2 | 250 | 15% | researchgate.netnih.gov |
| CYP3A4 | 250 | 85% | researchgate.netnih.gov |
Compound List
Mirtazapine
this compound
N-desmethylmirtazapine (NDM)
8-hydroxymirtazapine
Desmethylmirtazapine
(S)-mirtazapine
(R)-mirtazapine
N-desmethyl-8-hydroxymirtazapine
13-hydroxymirtazapine
12-hydroxymirtazapine
N-desmethyl-13-hydroxymirtazapine
Mirtazapine as the Primary Substrate for N-Oxidation
Mirtazapine serves as a direct substrate for N-oxidation, a metabolic pathway that converts the tertiary heterocyclic methylamino moiety of the drug into its corresponding N-oxide mdpi.com. This process is primarily mediated by cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes have identified CYP3A4 as the principal enzyme responsible for the N-oxidation of mirtazapine drugbank.comtdm-monografie.orgcaymanchem.comfda.govmedsafe.govt.nzfda.govhres.ca. Additionally, CYP1A2 has also been implicated in this metabolic transformation tdm-monografie.orgcaymanchem.comfda.govmedsafe.govt.nzfda.govhres.capharmgkb.org. While CYP3A4's contribution to N-oxidation increases with higher substrate concentrations, CYP1A2 plays a notable role, particularly at lower concentrations pharmgkb.org.
Relationship to Other Mirtazapine Metabolites
This compound is formed alongside other significant metabolites, including N-desmethylmirtazapine and 8-hydroxymirtazapine. These metabolites arise from distinct, yet often concurrently active, metabolic pathways.
N-Desmethylmirtazapine is a major metabolite formed through the N-demethylation of mirtazapine mdpi.comdrugbank.comtdm-monografie.orgresearchgate.netnih.gov. Similar to N-oxidation, the formation of N-desmethylmirtazapine is predominantly catalyzed by CYP3A4 drugbank.comtdm-monografie.orgfda.govmedsafe.govt.nzfda.govhres.ca. Pharmacokinetic studies indicate that the area under the plasma drug concentration-time curve (AUC) for mirtazapine is approximately three times higher than that for N-desmethylmirtazapine in human plasma nih.gov. While N-desmethylmirtazapine is considered pharmacologically active, its antidepressant activity is substantially lower than that of the parent drug mdpi.comhres.ca.
8-Hydroxymirtazapine is another key metabolite, generated through the aromatic hydroxylation of mirtazapine, primarily at the 8-position of the molecule drugbank.comtdm-monografie.orghres.caresearchgate.netnih.gov. The enzymatic machinery responsible for this transformation involves CYP2D6 and, to a lesser extent, CYP1A2 drugbank.comtdm-monografie.orgfda.govmedsafe.govt.nzfda.govhres.ca. Specifically, CYP2D6 accounts for a larger proportion of 8-hydroxylation at lower mirtazapine concentrations, with its contribution decreasing as concentrations rise, allowing for a relative increase in CYP1A2's role pharmgkb.org. In vivo studies suggest that 8-hydroxymirtazapine has limited pharmacological activity, showing minimal penetration into the rat brain and displaying significantly less activity at key receptors compared to mirtazapine mdpi.comhres.ca.
Beyond the primary metabolites, mirtazapine can also be transformed into other, less abundant metabolites. Studies utilizing microbial models of mammalian metabolism have identified additional products such as N-desmethyl-8-hydroxymirtazapine, 13-hydroxymirtazapine, 12-hydroxymirtazapine, and N-desmethyl-13-hydroxymirtazapine researchgate.netnih.gov. These metabolites are typically formed through further hydroxylation or demethylation pathways. The direct connection of these minor metabolites to the N-oxidation pathway is not extensively detailed in the literature; they are generally understood to arise from parallel metabolic routes rather than being precursors or direct products of N-oxidation.
8-Hydroxymirtazapine
In Vitro Models for Studying this compound Biotransformation
Investigating the metabolic pathways of mirtazapine and its metabolites, including this compound, often relies on in vitro experimental systems that mimic human metabolic processes.
Human liver microsomes (HLMs) are a widely used in vitro model for studying drug metabolism, particularly the phase I oxidative reactions mediated by CYP enzymes drugbank.comcaymanchem.comfda.govhres.capharmgkb.orgnih.govnih.gov. These studies have been instrumental in identifying the specific CYP isoforms involved in mirtazapine biotransformation. Kinetic analyses performed with HLMs have provided quantitative insights into the contribution of different metabolic pathways. For instance, at an anticipated in vivo liver mirtazapine concentration of 2 µM, 8-hydroxylation, N-demethylation, and N-oxidation contributed approximately 55%, 35%, and 10% to mirtazapine biotransformation, respectively pharmgkb.org. Further detailed investigations into N-oxidation specifically revealed that CYP3A4 accounts for about 20% of MIR-N-oxidation at 2 µM, increasing significantly to 85% at 250 µM, while CYP1A2's contribution decreases from 80% to 15% over the same concentration range pharmgkb.org. The use of specific CYP inhibitors, such as ketoconazole (a CYP3A4 inhibitor), in HLM studies has confirmed the role of these enzymes, showing a reduction in Mirtazapine N-Oxidation rates pharmgkb.org.
Pharmacological and Pharmacokinetic Aspects of Mirtazapine N Oxide
Pharmacological Activity Assessment
Comparison of Pharmacological Activity with Parent Compound and Other Metabolites
Inactivity of Mirtazapine (B1677164) N-Oxide in Antidepressant Activity
Research indicates that Mirtazapine N-Oxide possesses minimal to no antidepressant activity. Studies have shown that this metabolite is either inactive in vivo or exhibits significantly reduced pharmacological effects compared to the parent compound, mirtazapine. Specifically, this compound has not been found to penetrate the rat brain, a key indicator of its inability to exert central antidepressant effects hres.cahres.cahres.ca. In vitro assessments further support its lack of significant antidepressant action, suggesting it does not contribute meaningfully to the therapeutic outcomes associated with mirtazapine treatment researchgate.netmdpi.com.
Anti-serotonergic Activity (if present)
While this compound is largely considered inactive regarding antidepressant activity, some studies suggest it may possess a limited degree of anti-serotonergic activity. However, this activity is reported to be substantially less potent than that of mirtazapine itself. In vitro experiments indicate that this compound, along with the 8-hydroxy metabolite, may exhibit some anti-serotonergic effects. Nevertheless, their considerably lower activity at key receptors, including serotonin (B10506) receptors (5-HT2 and 5-HT3), means they are not considered pharmacologically relevant to mirtazapine's primary therapeutic or side-effect profile hres.cahres.cahres.ca.
Pharmacokinetics and Disposition
Absorption and Distribution Characteristics
This compound is a metabolite formed from mirtazapine. Following oral administration of mirtazapine, this compound can be detected in plasma. Studies have shown that it can be detected in plasma for up to 24 hours after the administration of mirtazapine. There is also evidence suggesting that this compound may accumulate in certain tissues, such as the liver or kidneys, although specific quantitative data on its distribution volume are limited biosynth.com.
Elimination Pathways (Renal and Fecal Excretion)
The primary route of excretion for this compound appears to be the urine. It is reported to be excreted unchanged in the urine biosynth.com. Analytical methods have been developed for its quantification in both plasma and urine samples, further supporting its presence and elimination via the renal pathway researchgate.net. While mirtazapine itself is eliminated through both urine (approximately 75%) and feces (approximately 15%), the specific contribution of this compound to fecal excretion is not detailed in the literature drugbank.comtdm-monografie.orgnih.govfda.govdrugs.comfda.govmims.commedcentral.comfda.govfda.govmedicines.org.uk.
Plasma Concentration Profiles and Half-Life
This compound can be detected in plasma for up to 24 hours following oral administration of mirtazapine biosynth.com. The elimination half-life of this compound has been reported to be approximately 2 hours biosynth.com. Typical trough levels of this compound in plasma have been measured in the range of 1 to 100 ng/mL researchgate.net.
Impact of Genetic Polymorphisms on this compound Levels
Compound List
this compound
Mirtazapine
N-desmethylmirtazapine
8-hydroxymirtazapine
N(2)-oxide of mirtazapine
CYP3A4 Genotype Influence
The role of CYP3A4 in mirtazapine metabolism, including the formation of this compound, is well-established caymanchem.comfda.govnih.govfda.govfda.govresearchgate.netnps.org.aufda.gov. While CYP3A4 is a key enzyme for N-oxidation, specific data on how CYP3A4 genotype variations influence the pharmacokinetics of this compound is limited. However, it has been suggested that the impact of CYP3A4 variants might be less pronounced than CYP2D6 variants, as no major CYP3A4 variants are known to completely abolish enzyme activity researchgate.net. Further research would be needed to elucidate the precise effects of CYP3A4 genetic polymorphisms on this compound levels.
Influence of Hepatic and Renal Impairment on this compound Clearance
Information regarding the specific impact of hepatic or renal impairment on the clearance of this compound is not explicitly provided. However, studies on the parent compound, mirtazapine, indicate that hepatic and moderate renal impairment can decrease its oral clearance by approximately 30%, while severe renal impairment can reduce it by about 50% fda.govresearchgate.netsahpra.org.zamedsafe.govt.nzfda.govnih.gov. Given that this compound is a metabolite, it is plausible that impaired hepatic or renal function, which affects the metabolism and excretion of the parent drug, could also influence the disposition of its metabolites. However, direct pharmacokinetic data for this compound in these patient populations is lacking.
Enantioselective Pharmacokinetics of this compound
Analytical Methodologies for Mirtazapine N Oxide Quantification
Chromatographic Techniques
Chromatographic methods are foundational for separating and quantifying Mirtazapine (B1677164) N-Oxide due to their high resolving power and sensitivity.
HPLC offers versatile solutions for Mirtazapine N-Oxide analysis, with specific modes providing enantioselective separation and general reversed-phase separation.
Enantioselective HPLC is crucial for distinguishing between the enantiomers of mirtazapine and its chiral metabolites, including this compound. Methods utilizing fluorescence detection have been established for simultaneous quantification.
Method Description: An enantioselective HPLC method with fluorescence detection has been developed for the quantification of mirtazapine, desmethyl mirtazapine, 8-hydroxy mirtazapine, and this compound. researchgate.netnih.govresearchgate.net
Performance: This method is suitable for analyzing plasma and urine samples. It demonstrates a calibration range from 1 to 100 ng/mL. The precision, measured as the coefficient of variation (CV), falls between 12% and 19%. Sample preparation typically involves a liquid-solid extraction procedure, yielding good recoveries ranging from 85% to 99%. researchgate.netnih.govresearchgate.net
Findings: Studies using this technique have analyzed patient samples for therapeutic drug monitoring and concentration-time series. Typical trough levels observed were between 1 and 100 ng/mL, with enantiomer ratios of approximately 0.42 (S/R). nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is employed for the separation and simultaneous determination of mirtazapine and its related substances, including potential impurities and metabolites.
Method Description: A simple and rapid RP-HPLC method has been developed for the separation and simultaneous determination of related substances of mirtazapine in bulk drugs and pharmaceutical formulations. This method can also be applied to analyze metabolites. airo.co.inresearchgate.net
Performance: The method utilizes a BDS Hypersil column (4.6 × 250 mm; particle size 5 µm) with a mobile phase consisting of 0.3% triethylamine (B128534) (pH 3.0) and acetonitrile (B52724) (78:22 v/v) in an isocratic mode. Detection is typically performed using a photo-diode array detector at 215 nm. airo.co.in The method has shown good linearity with correlation coefficients ranging from 0.9941 to 0.9999. airo.co.in
Findings: This RP-HPLC approach is effective for separating six impurities, including a degradation product. airo.co.in Recoveries for mirtazapine were in the range of 99.38–100.73% with a relative standard deviation (RSD) of less than 0.52%. airo.co.in Another RP-HPLC method for mirtazapine and its active metabolite N-desmethylmirtazapine in human plasma reported a limit of quantification (LOQ) of 0.52 ng/mL for mirtazapine and 0.46 ng/mL for N-desmethylmirtazapine, considered among the lowest reported. semanticscholar.orgnih.gov
LC-MS, particularly LC-MS/MS, offers high sensitivity and specificity for the quantification of mirtazapine and its metabolites, including this compound.
Method Description: LC-MS/MS methods have been developed for the quantification of mirtazapine in human plasma. These methods typically involve liquid-liquid extraction for sample cleanup followed by separation on a suitable column and detection by tandem mass spectrometry. scirp.org
Performance: A rapid, specific, and sensitive LC-MS/MS method for quantifying mirtazapine in human plasma has been reported. The detection limit for the assay was established at 0.17 ng/mL, and the quantification limit was found to be 0.50 ng/mL. scirp.org Precision and accuracy at the quantification limit were reported as 9.93% CV and 94.1% recovery, respectively. scirp.org
Findings: LC-MS/MS is considered a preferred technique for quantitating small molecule drugs and their metabolites due to its selectivity and sensitivity, making it suitable for therapeutic drug monitoring. scirp.org
Capillary Electrophoresis (CE) provides an alternative or complementary technique for the separation of mirtazapine and its metabolites, particularly in chiral analysis.
Chiral Capillary Zone Electrophoresis (CZE) is employed for the enantioselective separation of mirtazapine and its metabolites, including this compound.
Method Description: A simple, rapid, and sensitive chiral capillary zone electrophoresis method, often coupled with acetonitrile-field-amplified sample stacking (A-FASS), has been developed for the simultaneous enantioselective separation of mirtazapine, N-demethylmirtazapine, 8-hydroxymirtazapine, and this compound. ijpra.comdntb.gov.uanih.govresearchgate.netresearchgate.net The separation is typically performed on an uncoated fused silica (B1680970) capillary using a background electrolyte containing a chiral selector, such as carboxymethyl-β-cyclodextrin. ijpra.comdntb.gov.uanih.govresearchgate.netresearchgate.net
Performance: This method allows for satisfactory chiral separations in less than 7 minutes. dntb.gov.uanih.gov The lower limit of quantification (LLOQ) for the enantiomers of mirtazapine, N-demethylmirtazapine, and 8-hydroxymirtazapine has been reported as 0.5 ng/mL, with a linear response over the concentration range of 0.5–50 ng/mL. dntb.gov.uanih.gov The method has been validated for specificity, linearity, accuracy, precision, and extraction recovery. dntb.gov.uanih.gov
Findings: The developed chiral CE methods are effective for enantioselective pharmacokinetic studies. dntb.gov.uanih.gov For instance, a method using carboxymethyl-β-cyclodextrin achieved good chiral resolution, with improvements in sensitivity noted when coupled with sample stacking techniques. researchgate.net
Enantioselective HPLC with Fluorescence Detection
Capillary Electrophoresis (CE)
Sample Preparation Strategies for Biological Matrices
Effective sample preparation is paramount to remove interfering substances from biological matrices and to concentrate the analyte, thereby improving the sensitivity and reliability of the analytical method. Common techniques employed for MNO include Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a widely used technique that relies on the differential solubility of MNO in two immiscible liquid phases. Typically, biological samples are alkalinized to ensure the MNO is in its free base form, which enhances its partitioning into an organic solvent. Solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures containing isopropanol (B130326) have been reported for MNO extraction researchgate.netmdpi.comresearchgate.netrjptonline.org. The organic extract containing MNO is then separated, evaporated, and reconstituted in a suitable mobile phase for analysis. LLE has been employed in various formats, including 96-well plates, to increase throughput mdpi.com. While effective, LLE can sometimes require larger solvent volumes and may be less selective than SPE.
Solid-Phase Extraction (SPE)
Solid-phase extraction offers a more selective and often more efficient method for sample clean-up and analyte concentration. This technique utilizes a solid sorbent material packed into a cartridge or disk, which selectively retains MNO while allowing matrix components to pass through. Various SPE sorbent chemistries have been explored, including C18 reversed-phase cartridges, phenyl cartridges, and mixed-mode cation exchange cartridges, depending on the specific matrix and MNO properties researchgate.netresearchgate.netresearchgate.net. The extraction process typically involves conditioning the sorbent, loading the sample, washing away impurities, and eluting the MNO with an appropriate organic solvent. SPE has been shown to provide good recoveries and is amenable to automation, making it suitable for high-throughput bioanalysis researchgate.netresearchgate.net.
Method Validation Parameters
Rigorous validation of analytical methods is essential to ensure their reliability, accuracy, and precision for quantifying MNO in biological samples. Key validation parameters include sensitivity, linearity, accuracy, and precision.
Sensitivity (Lower Limit of Quantification, LLOQ)
The Lower Limit of Quantification (LLOQ) defines the lowest concentration of MNO that can be reliably quantified with acceptable accuracy and precision. Various studies have reported LLOQ values for MNO in biological matrices, often in the range of 0.5 to 1 ng/mL. For instance, an LC-MS/MS method reported an LLOQ of 0.5 ng/mL for MNO in human plasma researchgate.netnih.gov. Similarly, other HPLC methods have achieved LLOQs of 0.5 ng/mL or 1 ng/mL in plasma and urine samples researchgate.netnih.gov.
Table 1: Reported Lower Limits of Quantification (LLOQ) for this compound
| Matrix | Analytical Technique | Reported LLOQ (ng/mL) | Reference |
| Plasma | LC-MS/MS | 0.5 | researchgate.netnih.gov |
| Plasma | HPLC-FLD | 0.5 | nih.gov |
| Plasma | HPLC | 1.5 | researchgate.net |
| Plasma | CE-FASS | 0.5 | mdpi.comnih.gov |
| Urine | HPLC-FLD | 1 | nih.gov |
Linearity and Calibration Range
Linearity refers to the ability of the analytical method to obtain test results that are directly proportional to the concentration of MNO in the sample within a given range. Calibration curves are constructed using standards at known concentrations to establish this relationship. Studies have demonstrated good linearity for MNO quantification, with calibration ranges typically extending from 0.5 ng/mL up to 500 ng/mL. For example, an LC-MS method reported linearity over the range of 0.5–50 ng/mL for MNO enantiomers nih.govnih.gov, while other methods have established ranges up to 100 ng/mL or 500 ng/mL researchgate.netresearchgate.net. Correlation coefficients (r²) are generally reported to be greater than 0.99, indicating a strong linear relationship.
Table 2: Reported Linearity and Calibration Ranges for this compound
| Analytical Technique | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| LC-MS/MS | Plasma | 0.5 – 50 | ≥ 0.9986 | nih.gov |
| HPLC-FLD | Plasma | 1 – 100 | N/A | researchgate.net |
| HPLC | Plasma | 2.5 – 500 | N/A | researchgate.net |
| CE-FASS | Plasma | 0.5 – 50 | ≥ 0.99 | nih.gov |
| HPLC-FLD | Urine | 1 – 100 | N/A | nih.gov |
Accuracy and Precision (Intra-day and Inter-day)
Accuracy and precision are critical parameters for assessing the reliability of an analytical method. Accuracy refers to how close the measured value is to the true value, often expressed as percent bias. Precision indicates the degree of agreement among individual measurements, typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
Studies have reported that MNO quantification methods achieve good accuracy, with biases generally within ±15% of the true value. Precision is also consistently reported as acceptable, with intra-day and inter-day %CV values typically below 15%. For instance, an LC-MS method demonstrated intra- and inter-day CVs within 3.3% to 11.7% and accuracy ranging from -10.8% to 10.4% researchgate.netnih.gov. Another HPLC method reported intra- and inter-day accuracies within ±12% and precisions below 12% researchgate.net.
Table 3: Reported Accuracy and Precision for this compound Quantification
| Analytical Technique | Matrix | Parameter | Reported Values | Reference |
| LC-MS/MS | Plasma | Intra-day %CV | 3.3% – 11.7% | researchgate.netnih.gov |
| LC-MS/MS | Plasma | Inter-day %CV | 3.3% – 11.7% | researchgate.netnih.gov |
| LC-MS/MS | Plasma | Accuracy (% Bias) | -10.8% to 10.4% | researchgate.netnih.gov |
| HPLC-FLD | Plasma | Intra-day %CV | < 12% | researchgate.net |
| HPLC-FLD | Plasma | Inter-day %CV | < 12% | researchgate.net |
| HPLC-FLD | Plasma | Accuracy (% Bias) | ±12% | researchgate.net |
| HPLC | Plasma | Intra-day %CV | < 8.3% | researchgate.net |
| HPLC | Plasma | Inter-day %CV | < 8.3% | researchgate.net |
| HPLC | Plasma | Accuracy (% Bias) | < 10% | researchgate.net |
Specificity and Selectivity
Specificity and selectivity are critical parameters in bioanalytical method development, ensuring that the method accurately measures the target analyte without interference from other components present in the sample matrix. For this compound, analytical methods are designed to distinguish it from the parent drug, Mirtazapine, and its other known metabolites, such as N-desmethylmirtazapine and 8-hydroxymirtazapine.
Studies employing High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including UV and fluorescence detection, have demonstrated the ability of these techniques to achieve satisfactory separation and identification of this compound from structurally similar compounds. For instance, one study reported that an HPLC method was validated to demonstrate the specificity and selectivity of Mirtazapine and its metabolites, including this compound, in biological samples semanticscholar.org. Another research effort utilized an enantioselective HPLC method with fluorescence detection for the simultaneous quantification of Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine, and this compound, indicating successful separation of these analytes researchgate.net. The validation process typically involves analyzing blank biological samples (e.g., plasma, urine) to ensure no endogenous compounds co-elute with the analytes of interest nih.gov.
Recovery Rates
Extraction recovery is a crucial validation parameter that quantifies the efficiency of the sample preparation process in extracting the analyte from the biological matrix. High recovery rates are essential for accurate and reliable quantification.
Various studies have reported recovery rates for Mirtazapine and its metabolites, which can be indicative of the performance of methods that might also quantify this compound. For example, an enantioselective HPLC method with fluorescence detection reported good recoveries for Mirtazapine and its metabolites, ranging between 85% and 99% for this compound and other analytes during liquid-solid extraction researchgate.net. Another study using HPLC-UV reported recovery values for Mirtazapine (MRZ) and N-desmethylmirtazapine (NDM) between 94.40% and 106.98% at different concentration levels semanticscholar.org. In a different context, a method for Mirtazapine in human whole blood reported a recovery efficiency of 95–98% researchgate.net. Extraction recovery for Mirtazapine and its metabolites in plasma samples using a specific HPLC-fluorescence method yielded rates of 86.8%, 37.2%, and 25.3% for Mirtazapine, N-desmethylmirtazapine, and 8-hydroxymirtazapine, respectively, with the authors noting that the recovery for Mirtazapine was comparable to previously published methods brieflands.com.
Table 1: Reported Recovery Rates for Mirtazapine and Related Metabolites
| Analyte(s) | Recovery Range (%) | Method/Matrix | Reference |
| Mirtazapine, N-demethylmirtazapine | 94.40 – 106.98 | HPLC-UV / Human Plasma | semanticscholar.org |
| Mirtazapine, N-desmethylmirtazapine, 8-hydroxymirtazapine, this compound | 85 – 99 | Enantioselective HPLC with Fluorescence Detection / Plasma and Urine | researchgate.net |
| Mirtazapine | 95 – 98 | Spectrofluorimetric / Human Whole Blood | researchgate.net |
| Mirtazapine | 99.38 – 100.73 | RP-HPLC / Commercial Formulations | ijpra.com |
| Mirtazapine | 99.57 – 100.26 | UV Spectrophotometric / Pharmaceutical Dosage Form | ijpra.com |
| Mirtazapine | 86.8 | HPLC-Fluorescence / Human Plasma | brieflands.com |
| N-desmethylmirtazapine | 37.2 | HPLC-Fluorescence / Human Plasma | brieflands.com |
| 8-hydroxymirtazapine | 25.3 | HPLC-Fluorescence / Human Plasma | brieflands.com |
Stability in Biological Samples
Ensuring the stability of this compound in biological samples (such as plasma or urine) under various storage and handling conditions is vital for the integrity of analytical results. Studies have investigated the stability of Mirtazapine and its metabolites to inform best practices for sample collection and storage.
While specific data on this compound stability might be limited in broader publications, general stability studies for Mirtazapine and its primary metabolites provide context. For example, in one study involving a broad range of neuropsychotropic drugs, most compounds were stabilized within 7 days, with an exception noted for Moclobemide N-oxindole nih.gov. Another study on Mirtazapine and its metabolites in plasma after sample preparation indicated that the method showed stability for the studied parameters semanticscholar.org. Research validating methods for Mirtazapine in pharmaceutical formulations often includes stress testing under conditions recommended by the International Conference on Harmonisation (ICH) to assess degradation ijpra.com. Generally, bioanalytical methods are validated to ensure stability in biological samples under typical storage conditions, such as freezing and thawing cycles, and over defined periods.
Compound List:
this compound
Mirtazapine
N-desmethylmirtazapine (NDM)
8-hydroxymirtazapine (8-OHM)
Moclobemide N-oxindole
Role of Mirtazapine N Oxide in Drug Drug Interactions
Influence on Parent Drug Metabolism
Co-administration of mirtazapine (B1677164) with CYP inhibitors can lead to increased plasma concentrations of mirtazapine by reducing its metabolic clearance. This effect is largely due to the inhibition of the CYP enzymes responsible for its biotransformation, including those involved in N-oxide formation.
Impact of CYP Inhibitors on Mirtazapine N-Oxide Formation
Non-specific CYP Inhibitors (e.g., Cimetidine)Cimetidine, known to inhibit CYP1A2, CYP2D6, and CYP3A4, also affects mirtazapine pharmacokinetics. When co-administered, cimetidine (B194882) increased mean steady-state mirtazapine peak plasma concentration (Cmax) by 22% and systemic exposure (AUC) by 54%drugs.comfda.govdrugs.com. This suggests that cimetidine's broad inhibitory action impacts multiple metabolic pathways of mirtazapine, including those leading to the N-oxide.
Table 1: Impact of CYP Inhibitors on Mirtazapine Metabolism and N-Oxide Formation
| CYP Inhibitor | Primary Target CYP | Observed Effect on Mirtazapine Plasma Levels | Effect on Mirtazapine N-Oxidation (In Vitro) | Citation(s) |
| Ketoconazole (B1673606) | CYP3A4 | Increased Cmax (~40%), AUC (~50%) | Reduced by 50% | drugs.comfda.govresearchgate.netdrugs.comdrugs.com |
| Fluvoxamine | CYP1A2 (Potent), CYP2D6/3A4 (Weak) | Increased serum concentrations (3-4 fold) | Not directly specified, but CYP1A2 involved in N-oxidation | drugs.comdrugs.comdrugs.com |
| Cimetidine | CYP1A2, CYP2D6, CYP3A4 | Increased Cmax (~22%), AUC (~54%) | Not directly specified, but broad inhibition | drugs.comfda.govdrugs.com |
Enzyme inducers can accelerate the metabolism of mirtazapine, leading to decreased plasma concentrations of the parent drug. This occurs because inducers enhance the activity of CYP enzymes, including CYP3A4, which is responsible for the formation of this compound.
Carbamazepine (B1668303), Phenytoin (B1677684), and Rifampin: These are recognized as strong CYP3A inducers. Concomitant use of mirtazapine with these agents has been shown to decrease mirtazapine plasma concentrations by approximately 45-60% fda.govresearchgate.netmedcentral.comfda.govhpra.iehres.ca. For instance, phenytoin co-administration approximately doubled mirtazapine clearance, reducing plasma concentrations by 45%, while carbamazepine resulted in a similar increase in clearance and a 60% reduction in mirtazapine plasma concentrations fda.govmedcentral.comhpra.iehres.caresearchgate.net. Rifampin also reduces mirtazapine plasma concentrations due to its potent induction of CYP enzymes tdm-monografie.orgfda.gov. The induction of CYP3A4 by these agents would consequently enhance the formation of this compound, potentially leading to lower systemic exposure of the parent drug.
Table 2: Impact of CYP Inducers on Mirtazapine Metabolism and N-Oxide Formation
| CYP Inducer | Primary Target CYP | Observed Effect on Mirtazapine Plasma Levels | Impact on N-Oxide Formation | Citation(s) |
| Carbamazepine | CYP3A4 | Decreased concentrations (~60%) | Increased formation | fda.govresearchgate.netmedcentral.comfda.govhpra.ieuky.edu |
| Phenytoin | CYP3A4 | Decreased concentrations (~45%) | Increased formation | fda.govfda.govmedcentral.comfda.govhres.caresearchgate.netuky.edu |
| Rifampin | CYP3A4 | Decreased concentrations | Increased formation | tdm-monografie.orgfda.govhpra.ie |
Potential for this compound to Mediate Drug Interactions
The this compound metabolite is considered inactive and does not possess significant pharmacological activity at the receptors targeted by mirtazapine hres.camdpi.com. Furthermore, in vitro studies suggest that mirtazapine itself has minimal inhibitory effects on major CYP isoenzymes, indicating a low potential for mirtazapine to mediate drug interactions by inhibiting the metabolism of other co-administered drugs researchgate.netresearchgate.net. Given that the N-oxide metabolite is inactive, it is unlikely to directly mediate drug interactions by inhibiting or inducing CYP enzymes or affecting transporter proteins. The primary interaction concern related to this compound lies in how its formation is altered by other drugs, which can indirectly influence the parent drug's pharmacokinetics.
Compound List:
Mirtazapine
this compound
Ketoconazole
Fluvoxamine
Cimetidine
Carbamazepine
Phenytoin
Rifampin
Enzyme Inhibition or Induction Potential
Clinical Implications of Drug Interactions Involving this compound
The clinical implications of drug interactions involving this compound are not extensively documented, largely due to its classification as an inactive or less active metabolite. The primary focus of clinical drug interaction studies remains on the parent compound, mirtazapine.
Indirect Impact via Parent Compound: The most significant clinical implications arise from interactions affecting the metabolism or protein binding of mirtazapine itself, where this compound is a product or participant in these pathways. For example, if a drug inhibits CYP3A4, it would increase mirtazapine levels and potentially the formation of its metabolites, including this compound. drugs.comdrugs.com Conversely, CYP3A4 inducers would decrease mirtazapine and its metabolite levels. fda.govhres.ca
Serotonin (B10506) Syndrome Risk: Mirtazapine, due to its serotonergic activity, carries a risk of serotonin syndrome when combined with other serotonergic agents. hres.canih.govhres.carxlist.com While this compound is considered largely inactive, the potential for even minor anti-serotonergic activity, if present, could theoretically contribute to or modulate this risk, though this is not a clinically established concern.
Limited Direct Clinical Significance: Given that this compound is generally considered pharmacologically inactive, its direct contribution to clinically significant drug-drug interactions is likely minimal. The clinical implications are primarily derived from interactions that alter the pharmacokinetics or pharmacodynamics of mirtazapine, with this compound being a downstream product or a marker of these metabolic processes.
Compound List
Mirtazapine
this compound
N-desmethylmirtazapine
8-hydroxymirtazapine
Therapeutic Drug Monitoring Tdm and Mirtazapine N Oxide
Methodological Considerations for Routine TDM
The accurate quantification of mirtazapine (B1677164) and its metabolites, including Mirtazapine N-Oxide, in biological samples is crucial for effective TDM. High-performance liquid chromatography (HPLC) with fluorescence detection is a well-established analytical technique for this purpose, offering enantioselective separation of mirtazapine and its key metabolites researchgate.netnih.gov. Methods have been developed and validated for the analysis of plasma and urine samples, typically in the range of 1 to 100 ng/mL, with reported coefficients of variation (CV) between 12% and 19% nih.gov. Liquid-solid extraction is a common sample preparation step, achieving good recoveries ranging from 85% to 99% nih.gov. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are also available for the quantification of mirtazapine and its metabolites researchgate.net. The robustness of these methods is essential for routine clinical application, allowing for precise determination of drug and metabolite concentrations to guide therapeutic decisions researchgate.netnih.gov.
Inter-individual Variability in this compound Levels
Influence of Age and Gender on Concentration-to-Dose Ratios
Age and gender have been identified as significant factors influencing mirtazapine pharmacokinetics, leading to variations in concentration-to-dose (C/D) ratios researchgate.netdrugbank.com. Studies indicate that females and elderly patients tend to exhibit higher plasma concentrations of mirtazapine compared to males and younger adults researchgate.netdrugbank.com. Specifically, females have shown approximately 25% higher C/D ratios than males, and patients aged 65 years and older have demonstrated nearly 50% higher C/D ratios compared to younger patients researchgate.net. These differences are attributed to age-related declines in clearance, particularly in the elderly, and potentially sex-specific metabolic pathways researchgate.netdrugbank.comhres.ca. While these variations are noted, the observed differences have generally not been considered large enough to necessitate routine dose adjustments based solely on age or gender .
Impact of Smoking Status
Smoking significantly impacts mirtazapine pharmacokinetics, leading to lower serum concentrations of the drug and its active metabolites in smokers compared to non-smokers tdm-monografie.orgnih.govspringermedizin.deresearchgate.netresearchgate.net. This effect is attributed to the induction of cytochrome P450 enzymes, particularly CYP1A2, by polycyclic aromatic hydrocarbons (PAHs) present in cigarette smoke tdm-monografie.orgnih.govspringermedizin.deresearchgate.net. CYP1A2 plays a role in the 8-hydroxylation and potentially N-oxidation of mirtazapine tdm-monografie.orgspringermedizin.deresearchgate.net. Consequently, smokers may exhibit lower mirtazapine and this compound levels, potentially affecting therapeutic outcomes tdm-monografie.orgnih.govspringermedizin.deresearchgate.netresearchgate.net.
Degradation and Stability Studies of Mirtazapine N Oxide
Forced Degradation Studies
Forced degradation studies are designed to elucidate the degradation pathways of a drug substance or product by subjecting it to stress conditions that are more severe than those encountered during normal storage. These studies help in understanding the intrinsic stability of the molecule and in developing stability-indicating analytical methods. While many studies focus on the degradation of mirtazapine (B1677164) itself, they often identify mirtazapine N-oxide as a significant degradation product or metabolite.
Mirtazapine has been observed to exhibit stability under photolytic conditions when in a dry state or in an alkaline medium. However, degradation occurs when exposed to light in neutral and acidic media, resulting in less than 5% degradation ijpra.com. Under acidic photolytic conditions, major (DP-I) and minor degradation products (DP-II to DP-III) were separated and detected, with DP-I and DP-II identified via LC-MS ijpra.com. This compound has been identified as a potential degradation product formed through photocatalyzed N-oxidation pathways, similar to other drugs researchgate.net. Exposure of mirtazapine to light can lead to a slight decrease in its content and the appearance of additional peaks in chromatograms, indicative of degradation isca.me.
Active pharmaceutical ingredients (APIs) containing nitrogen atoms, such as amines, are particularly prone to degradation into N-oxides under oxidative stress lgcstandards.com. This compound is formed via the N-oxidation of mirtazapine mdpi.comumich.edusemanticscholar.org. While mirtazapine itself shows stability to peroxide oxidative degradation at 30°C ijpra.com, degradation can occur when subjected to more rigorous oxidative conditions, such as refluxing with hydrogen peroxide isca.me. The formation of N-oxides is a common pathway for nitrogen-containing compounds, and this compound can be present as an impurity or degradation product, necessitating its synthesis and characterization for analytical validation umich.edusemanticscholar.org.
Mirtazapine has shown stability under thermal degradation conditions at 50°C ijpra.com. Studies involving exposure to heat have indicated no significant change in the peak area of mirtazapine, suggesting good thermal stability isca.mebiomedres.usakjournals.com.
Hydrolytic Degradation (Acidic, Basic, Neutral)
Identification and Characterization of Degradation Products
The identification and characterization of degradation products, including this compound, are critical for understanding drug stability and developing robust analytical methods. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS), Mass Spectrometry/Mass Spectrometry (MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed for this purpose ijpra.comresearchgate.netumich.edusemanticscholar.orgresearchgate.net.
This compound has been identified as a degradation product, particularly formed through N-oxidation pathways mdpi.comumich.edusemanticscholar.org. For instance, product DP-II, identified in acidic photolytic samples, is proposed to form via N-oxidation followed by ring expansion ijpra.com. Similarly, product V has been proposed to form through photocatalyzed N-oxidation researchgate.net. The synthesis and spectral characterization (IR, NMR, MS) of this compound (referred to as compound 7 in some literature) have been performed to serve as reference standards for quality control and validation studies umich.edusemanticscholar.orgresearchgate.net.
Stability in Pharmaceutical Formulations and Biological Samples
This compound itself exhibits notable stability under specific storage conditions. It is reported to be stable for a minimum of 4 years when stored at -20°C caymanchem.com. For analytical purposes and pharmacokinetic studies, this compound has been detected in plasma samples for up to 24 hours after administration and may accumulate in certain tissues biosynth.com. While specific stability data for this compound in various pharmaceutical formulations is not extensively detailed in the provided snippets, general recommendations for storing biological samples containing mirtazapine suggest stability for one year at -20°C and for 6 hours at room temperature, which may offer analogous insights for its N-oxide metabolite tdm-monografie.org. Studies on mirtazapine in dried blood spots (DBSs) and blood stored at -20°C have also shown good stability over a three-month period researchgate.net.
Future Research Directions
Further Elucidation of N-Oxidation Mechanisms and Contributing Enzymes
Mirtazapine (B1677164) undergoes metabolism primarily in the liver through pathways including demethylation and oxidation, followed by conjugation tdm-monografie.orgmedsafe.govt.nzwikipedia.org. Specifically, the N-oxidation process, which converts mirtazapine to Mirtazapine N-Oxide, has been identified as a significant metabolic route tdm-monografie.orgmedsafe.govt.nzcaymanchem.com. In vitro studies indicate that cytochrome P450 (CYP) isoforms, particularly CYP3A4, play a substantial role in the formation of this compound tdm-monografie.orgmedsafe.govt.nzcaymanchem.comfda.govfda.govnih.gov. However, CYP1A2 has also been implicated, with its contribution potentially varying depending on the concentration of mirtazapine tdm-monografie.orgnih.gov.
Future research should aim to definitively map the precise enzymatic machinery responsible for Mirtazapine N-Oxidation. This includes:
In-depth characterization of CYP isoforms: Investigating the relative contributions of CYP3A4, CYP1A2, and potentially other CYP enzymes in a more controlled in vivo setting.
Enzyme kinetics: Determining the kinetic parameters (Km, Vmax) for Mirtazapine N-Oxidation by relevant enzymes to better predict metabolite formation under different physiological conditions.
Comprehensive Pharmacodynamic Characterization in In Vivo Models
Future research should focus on:
In vivo efficacy studies: Evaluating the antidepressant, anxiolytic, or other relevant pharmacological effects of this compound in appropriate animal models. This would involve administering the metabolite directly and assessing its impact on relevant behavioral and neurochemical endpoints.
Receptor binding profiles: Conducting detailed in vitro receptor binding assays to determine if this compound interacts with key targets of mirtazapine, such as adrenergic and serotonergic receptors, and if so, with what affinity and efficacy.
Pharmacokinetic-pharmacodynamic (PK/PD) modeling: Integrating PK data of this compound with its observed pharmacodynamic effects to understand its potential contribution to the therapeutic or adverse effects of mirtazapine treatment.
Clinical Significance of this compound in Specific Patient Populations
The clinical relevance of this compound in patients undergoing mirtazapine therapy remains largely unexplored. Understanding its presence, concentration, and potential impact in different patient groups could offer valuable insights into treatment variability and response.
Future research should explore:
Therapeutic drug monitoring (TDM) studies: Investigating the correlation between plasma concentrations of this compound and clinical outcomes (efficacy or side effects) in patients treated with mirtazapine. This would require validated analytical methods capable of quantifying the metabolite.
Population-specific PK studies: Assessing how factors such as age, gender, hepatic or renal impairment, and co-administration of other drugs affect the formation and clearance of this compound. For instance, differences in CYP enzyme activity across demographic groups might lead to varying this compound levels.
Inter-individual variability: Identifying potential genetic or environmental factors that contribute to significant differences in this compound levels among patients, and whether these differences are associated with specific clinical responses or tolerability profiles.
Development of Advanced Analytical Techniques for Low-Level Detection
Accurate and sensitive quantification of this compound in biological matrices is essential for both pharmacokinetic studies and potential therapeutic drug monitoring. While methods exist, there is always scope for improvement in terms of sensitivity, specificity, and ease of use.
Future research should focus on:
High-sensitivity assays: Developing and validating ultra-high-performance liquid chromatography (UHPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) methods capable of detecting this compound at very low concentrations (e.g., sub-nanogram per milliliter) in plasma, urine, and potentially other biological fluids.
Enantioselective analysis: Given that mirtazapine is a racemic mixture and its enantiomers have different pharmacological properties, developing enantioselective methods for this compound would be beneficial for a more nuanced understanding of its disposition and activity. An enantioselective HPLC method for this compound has been reported nih.govresearchgate.net.
High-throughput methods: Creating analytical techniques that are suitable for large-scale studies, allowing for the simultaneous analysis of mirtazapine and its various metabolites, including this compound, from numerous samples efficiently.
Investigation of Potential Novel Biological Activities
While current literature suggests this compound may be inactive or less active than its parent compound, the possibility of uncharacterized biological activities cannot be entirely dismissed. Metabolites can sometimes exhibit unique or synergistic effects.
Future research should consider:
Screening for novel targets: Employing broad screening approaches (e.g., high-throughput screening against panels of receptors, enzymes, or ion channels) to identify any previously unknown biological interactions of this compound.
Synergistic or antagonistic effects: Investigating whether this compound, even at low concentrations, can modulate the activity of mirtazapine or other co-administered drugs through synergistic or antagonistic mechanisms.
Effects in specific cellular models: Exploring the impact of this compound on cellular pathways relevant to neurological or psychiatric disorders that are not directly related to mirtazapine's primary mechanisms of action.
Q & A
How is Mirtazapine N-Oxide identified and quantified in pharmacokinetic studies?
Basic Research Question
this compound is typically identified and quantified using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS). Chromatographic conditions, such as retention time (1.26 relative to mirtazapine-related compound A) and relative response factors, are standardized to distinguish it from impurities or other metabolites. For quantification, internal standards like deuterated analogs (e.g., AOZ-d4, AMOZ-d5) are employed to enhance precision . Analytical protocols should adhere to pharmacopeial guidelines, specifying limits for impurities (e.g., ≤0.3% relative limit for this compound) and validating methods for linearity, accuracy, and sensitivity .
What enzymatic pathways are responsible for the formation of this compound, and how can their relative contributions be experimentally determined?
Basic Research Question
this compound is primarily formed via cytochrome P450 (CYP) isoforms CYP1A2 and CYP3A4 in human liver microsomes. To determine the relative contributions of these enzymes:
- In vitro assays using recombinant CYP isoforms or microsomal incubations with isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) are conducted.
- Kinetic parameters (e.g., Km, Vmax) are calculated from metabolite formation rates under varying substrate concentrations.
- Chemical inhibition studies with selective inhibitors (e.g., α-naphthoflavone for CYP1A2) can isolate enzyme-specific activity .
What methodological approaches are recommended for resolving discrepancies in CYP isoform contributions to this compound formation across studies?
Advanced Research Question
Discrepancies in CYP contributions may arise from inter-study variability in microsomal preparations or experimental conditions. To address this:
- Cross-validation using multiple inhibitor concentrations and orthogonal methods (e.g., immunoinhibition with anti-CYP antibodies).
- Population variability analysis incorporating genotypic data (e.g., CYP3A4*22 polymorphisms) to assess metabolic variability.
- Physiologically based pharmacokinetic (PBPK) modeling integrates in vitro data to predict in vivo contributions, accounting for enzyme expression levels and tissue distribution .
How can vibrational circular dichroism (VCD) combined with DFT calculations be applied to determine the absolute configuration of this compound?
Advanced Research Question
VCD spectroscopy, paired with density functional theory (DFT), enables stereochemical determination without crystallization:
- Sample preparation : Dissolve this compound in a non-polar solvent (e.g., CDCl₃) to stabilize conformers.
- Spectral acquisition : Collect VCD spectra in the mid-infrared region (e.g., 1500–800 cm⁻¹) and compare with DFT-simulated spectra of enantiomers.
- Conformational analysis : Identify dominant conformers via Boltzmann weighting of calculated energies. Agreement in spectral sign and intensity confirms absolute configuration (e.g., R-configuration in (–)-mirtazapine) .
What experimental designs are appropriate for assessing the pharmacological activity of this compound compared to its parent compound in vivo?
Advanced Research Question
To evaluate pharmacological differences:
- Conditioned place preference (CPP) : Compare reinstatement of drug-seeking behavior in rodent models pretreated with this compound vs. mirtazapine. Use a double-dummy design to control for placebo effects .
- Dose-response studies : Administer escalating doses of the metabolite and parent drug, monitoring behavioral (e.g., forced swim test) or neurochemical endpoints (e.g., monoamine levels).
- Drug interaction studies : Co-administer CYP inhibitors (e.g., fluvoxamine for CYP1A2) to isolate metabolite-specific effects .
How can researchers address challenges in synthesizing and characterizing high-purity this compound for in vitro studies?
Advanced Research Question
Synthesis and characterization require:
- Oxidative conditions : Use oxidizing agents (e.g., hydrogen peroxide) under controlled pH and temperature to minimize side products.
- Chromatographic purification : Employ preparative HPLC with UV detection (e.g., 254 nm) and validate purity via NMR (¹H, ¹³C) and high-resolution MS.
- Stability testing : Assess degradation under varying storage conditions (e.g., light, humidity) to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
